Cas no 114460-21-8 (Calcium acetate hydrate)

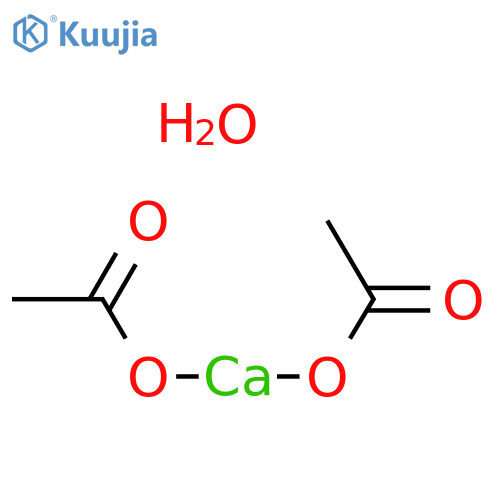

Calcium acetate hydrate structure

商品名:Calcium acetate hydrate

CAS番号:114460-21-8

MF:C4H8CaO5

メガワット:176.181321144104

MDL:MFCD00150019

CID:91426

PubChem ID:329755735

Calcium acetate hydrate 化学的及び物理的性質

名前と識別子

-

- Calcium acetate hydrate

- Acetic acid, calcium salt hydrate

- acetic acid,calcium compound

- Ca acetate*H2O

- Ca(OAc)2*H2O

- calcium acetate

- CALCIUM ACETATE H2O

- Calcium acetate hydrate,extra pure

- CalciuM acetate hydrate,for analysis

- calcium acetate monohydrate

- CALCIUM ACETATE N-HYDRATE

- CALCIUM ACETATE,HEMIHYDRATE

- CALCIUM ACETATE,HYDRATED

- r (metals basis)

- CALCIUM ACETATE HYDRATE BIOXTRA

- CALCIUM ACETATE, HEMIHYDRATE

- CALCIUM ACETATE, HYDRATED

- Calcium acetate hydrate, extra pure, 99%

- Calcium acetate hydrate, Puratronic(R), 99.9965% (metals basis)

- Calcium acetate hydrate, 99%, extra pure

- CALCIUM ACETATE HYDRATE [ABOUT 94% CA(CH

- CalciuM acetate hydrate, 99%, for analysis

- Calcium acetate hydrate 99.99% trace metals basis

- Calcium acetate hydrate puriss., meets analytical specification of FCC, E263, 99.0-100.5% (based on anhydrous substance)

- Calcium acetate hydrate, 99.995% trace metals basis

- Calcium Acetate Hydrate, Meets analytical specification of FCC

- D02257

- 7ZA48GIM5H

- CHEBI:59199

- calcium acetate--water (1/1)

- CALCIUM ACETATE HYDROUS

- Calcium acetate monohydrate, ACS

- Calcium acetate hydrate(Chunks or pellets)

- ACETIC ACID, CALCIUM SALT, MONOHYDRATE

- Calcium acetate monohydrate, ACS grade

- calcium acetate mono hydrate

- Ca(OAc)2.H2O

- 5743-26-0

- calcium bis(acetate ion) hydrate

- Calcium acetate, monohydrate

- Calcium acetate hydrate, Puratronic

- AKOS015902987

- DTXSID6074257

- Q27126528

- calcium acetate hydrate (1:2:1)

- calcium;diacetate;hydrate

- CALCIUM ACETATE MONOHYDRATE [MI]

- UNII-7ZA48GIM5H

- Calcium diacetate monohydrate

- 114460-21-8

- Acetic acid, calcium salt, hydrate (9CI)

- Calcium acetate xhydrate

- CALCIUM ACETATE HYDROUS [WHO-DD]

- DTXCID2042220

-

- MDL: MFCD00150019

- インチ: 1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2

- InChIKey: XQKKWWCELHKGKB-UHFFFAOYSA-L

- ほほえんだ: C(=O)(C)O[Ca]OC(=O)C.O

- BRN: 3692527

計算された属性

- せいみつぶんしりょう: 176.00000

- どういたいしつりょう: 175.9997642g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 78.6

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.5

- ゆうかいてん: 160 °C

- ふってん: 117.1°Cat760mmHg

- フラッシュポイント: 40°C

- PH値: 7.2-7.8 (50g/l, H2O, 20℃)

- ようかいど: H2O: soluble1M at 20°C, clear, colorless

- すいようせい: Soluble in water. Slightly soluble in methanol, hydrazine insoluble in acetone, ethanol and benzene.

- PSA: 61.83000

- LogP: -0.03670

- ようかいせい: 未確定

- マーカー: 14,1646

- かんど: Hygroscopic

Calcium acetate hydrate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- RTECS番号:AF7525000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Storage temperature: no restrictions.

- リスク用語:R36/37/38

Calcium acetate hydrate 税関データ

- 税関コード:2915 29 00

Calcium acetate hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB114458-1 kg |

Calcium acetate hydrate, 99%; . |

114460-21-8 | 99% | 1 kg |

€113.00 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00315-1kg |

CALCIUM ACETATE HYDRATE |

114460-21-8 | 1kg |

¥2598.0 | 2021-09-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1093250500 |

Calcium acetate hydrate |

114460-21-8 | 500g |

¥972.7 | 2023-04-27 | ||

| Cooke Chemical | F487722-100g |

Calcium acetate hydrate |

114460-21-8 | Null | 100g |

RMB 337.60 | 2025-02-20 | |

| abcr | AB203186-25 g |

Calcium acetate hydrate, Puratronic, 99.9965% (metals basis); . |

114460-21-8 | 99.9965% | 25 g |

€209.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-DH929-1g |

Calcium acetate hydrate |

114460-21-8 | Puratronic?, 99.9965% (metals basis) | 1g |

¥250.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01109-2.5kg |

CALCIUM ACETATE HYDRATE |

114460-21-8 | ≥99% (titration) | 2.5kg |

¥6638.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01904-25g |

CALCIUM ACETATE HYDRATE |

114460-21-8 | 25g |

¥6358.0 | 2021-09-04 | ||

| Cooke Chemical | F487722-2500g |

Calcium acetate hydrate |

114460-21-8 | Null | 2500g |

RMB 3145.60 | 2025-02-20 | |

| eNovation Chemicals LLC | D768001-500g |

Acetic acid, calcium salt, hydrate (9CI) |

114460-21-8 | 99% | 500g |

$115 | 2024-07-28 |

Calcium acetate hydrate 関連文献

-

Xiaoxuan Guo,Jin Wu,Yun-Mui Yiu,Yongfeng Hu,Ying-Jie Zhu,Tsun-Kong Sham Phys. Chem. Chem. Phys. 2013 15 15033

-

Brendan F. Abrahams,Christopher J. Commons,Timothy A. Hudson,Robin W. Sanchez Arlt CrystEngComm 2021 23 707

-

Cory M. Widdifield,Igor Moudrakovski,David L. Bryce Phys. Chem. Chem. Phys. 2014 16 13340

-

4. Tunable construction of multi-shelled hollow carbonate nanospheres and their potential applicationsXiaoming Ma,Xiaoting Zhang,Lin Yang,Ge Wang,Kai Jiang,Geoffrey Wu,Weigang Cui,Zipeng Wei Nanoscale 2016 8 8687

-

Jose Manuel Valverde J. Mater. Chem. A 2013 1 447

114460-21-8 (Calcium acetate hydrate) 関連製品

- 17217-83-3(Acetic-18O2 acid(6CI,8CI,9CI))

- 71-50-1(Acetate ions)

- 758-12-3(Acetic Acid-d)

- 16651-47-1(Acetic Acid-13C2)

- 1186-52-3(Acetic Acid-d4)

- 1563-79-7(Acetic acid-1-13C)

- 1563-80-0(acetic acid-2-13c)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量